molecular formula C15H24O2 B14713740 3-Ethyl-5-phenyl-3,5-heptanediol CAS No. 21133-82-4

3-Ethyl-5-phenyl-3,5-heptanediol

Cat. No.: B14713740
CAS No.: 21133-82-4
M. Wt: 236.35 g/mol
InChI Key: HWNJIRZYSSVPAP-UHFFFAOYSA-N
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Description

3-Ethyl-5-phenyl-3,5-heptanediol is an organic compound with the molecular formula C15H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique structure, which includes both an ethyl group and a phenyl group attached to a heptane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-phenyl-3,5-heptanediol typically involves the reaction of appropriate precursors under controlled conditionsThe specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. Industrial methods often focus on scalability and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-phenyl-3,5-heptanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-Ethyl-5-phenyl-3,5-heptanediol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Ethyl-5-phenyl-3,5-heptanediol exerts its effects depends on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may also interact with aromatic residues in proteins, affecting their function. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-phenyl-3,5-heptanediol is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical and biological properties. These groups can enhance its reactivity and enable specific interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

21133-82-4

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

3-ethyl-5-phenylheptane-3,5-diol

InChI

InChI=1S/C15H24O2/c1-4-14(16,5-2)12-15(17,6-3)13-10-8-7-9-11-13/h7-11,16-17H,4-6,12H2,1-3H3

InChI Key

HWNJIRZYSSVPAP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC(CC)(C1=CC=CC=C1)O)O

Origin of Product

United States

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